molecular formula C17H22N4O2S B2839718 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309572-85-6

8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2839718
CAS No.: 2309572-85-6
M. Wt: 346.45
InChI Key: RRTZCTHWJQGXPL-UHFFFAOYSA-N
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Description

8-[(3-Methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309572-85-6) is a chemical compound designed for research and development purposes. It is built around the 8-azabicyclo[3.2.1]octane scaffold, a core structure recognized as the central framework in a family of tropane alkaloids, which are known for a wide array of biological activities . This specific derivative is functionalized with a (3-methylphenyl)methanesulfonyl group and a 1H-1,2,3-triazol-1-yl moiety at the bridgehead positions, modifications that are often employed in medicinal chemistry to explore new chemical space and interact with biological targets. The 8-azabicyclo[3.2.1]octane scaffold is a significant focus in synthetic chemistry, with ongoing research dedicated to its enantioselective construction for the synthesis of complex natural products and potential pharmaceuticals . Furthermore, structurally related compounds based on the 2-azabicyclo[3.2.1]octane scaffold have been investigated as simplified analogues of natural products and have demonstrated potent biological activity, such as inhibition of the molecular chaperone Heat Shock Protein 90 (Hsp90), a promising target in cancer therapy . While the specific research applications and mechanism of action for this exact compound require further investigation, its molecular architecture makes it a valuable chemical tool for researchers in drug discovery, particularly in the synthesis of novel bioactive molecules and the exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-[(3-methylphenyl)methylsulfonyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)21-15-5-6-16(21)11-17(10-15)20-8-7-18-19-20/h2-4,7-9,15-17H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTZCTHWJQGXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[3.2.1]octane core, the introduction of the triazole ring, and the attachment of the 3-methylbenzylsulfonyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is electron-withdrawing, enhancing the electrophilic character of adjacent positions. Key reactions include:

Reaction Type Conditions Observed Products References
Nucleophilic Substitution Alkali hydroxides or amines in polar aprotic solventsSulfonamide derivatives via S–O bond cleavage
Hydrolysis Acidic or basic aqueous mediaSulfonic acid intermediates

For example, the mesyl group can act as a leaving group in SN2 reactions, especially under basic conditions, forming sulfonamide derivatives .

Triazole Ring Reactivity

The 1,2,3-triazole ring participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) .

Reaction Catalyst/Reagents Applications References
Cycloaddition Cu(I), azidesTriazole-linked conjugates
Metal Complexation PdCl₂, Cu(OAc)₂Catalytic or medicinal complexes

In one study, triazole-substituted bicyclooctanes formed stable complexes with Pd(II), enhancing catalytic activity in cross-coupling reactions .

Tropane Core Modifications

The 8-azabicyclo[3.2.1]octane skeleton undergoes:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the bridgehead nitrogen.

  • Ring-Opening Reactions : Under strong acidic or oxidative conditions .

Modification Reagents Products References
N-Alkylation Methyl iodide, K₂CO₃Quaternary ammonium derivatives
Oxidation KMnO₄, H₂O₂Ring-opened dicarboxylic acids

For instance, alkylation of the bridgehead nitrogen with methyl iodide in the presence of K₂CO₃ yields quaternary ammonium salts, which are bioactive in neurological applications .

Synthetic Pathways and Key Intermediates

The compound is synthesized via:

  • Sulfonylation : Reaction of 8-azabicyclo[3.2.1]octane with 3-methylphenylmethanesulfonyl chloride.

  • Triazole Introduction : Copper-catalyzed cycloaddition of azides to alkynes .

Step Reagents Yield References
Sulfonylation 3-Methylphenylmethanesulfonyl chloride, Et₃N65–72%
Triazole Formation NaN₃, CuI, DMF80–85%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and triazole fragments .

  • Photodegradation : UV light induces cleavage of the sulfonyl group, forming sulfinic acid derivatives .

Scientific Research Applications

8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand for binding to specific proteins.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

  • Key Differences :
    • The sulfonyl group is attached to a 2-bromophenyl ring instead of 3-methylphenyl.
    • The triazole is a 1,2,4-isomer rather than 1,2,3.
  • Impact: The bromine atom increases molecular weight (397.29 vs. ~383.4 for the target compound) and may enhance halogen bonding interactions with targets.

3-(1H-1,2,3-Triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

  • Key Differences :
    • A 3-(trifluoromethyl)benzoyl group replaces the 3-methylphenyl methanesulfonyl moiety.
  • Impact :
    • The trifluoromethyl group enhances electron-withdrawing effects and bioavailability (clogP ≈ 3.5 vs. ~2.8 for the target compound).
    • The benzoyl group may reduce metabolic resistance compared to sulfonamides .

Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)

  • Key Differences :
    • Contains a phenyl group at position 3 and a methyl ester at position 2.
  • Impact :
    • The ester group confers high DAT (dopamine transporter) affinity (Ki < 1 nM) but rapid hydrolysis in vivo, limiting therapeutic utility.
    • The absence of sulfonyl or triazole groups simplifies synthesis but reduces selectivity for secondary targets .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Analogues

Compound Name Substituents (Position 8 / Position 3) Molecular Weight clogP* Key Biological Activity Reference
Target Compound 3-Methylphenyl methanesulfonyl / 1,2,3-triazole ~383.4 ~2.8 Under investigation (CNS targets) N/A
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-... 2-Bromophenyl sulfonyl / 1,2,4-triazole 397.29 3.1 Preclinical (enzyme inhibition)
3-(1H-1,2,3-Triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-... 3-(Trifluoromethyl)benzoyl / 1,2,3-triazole 350.34 3.5 High DAT affinity (Ki = 5 nM)
Troparil Methyl / Phenyl + methyl ester 275.35 2.2 DAT inhibitor (Ki = 0.3 nM)
WIN35,428 4-Fluorophenyl / carbomethoxy 323.34 2.8 DAT imaging agent

*clogP values estimated using ChemDraw/BioByte tools.

Research Findings and Implications

  • SAR Insights :
    • Position 8 : Sulfonamide substitution enhances target engagement duration compared to esters or ketones .
    • Position 3 : 1,2,3-Triazole improves solubility and synthetic modularity over bulkier aryl groups (e.g., diphenylmethoxy in ).
  • Toxicity profiles remain unstudied for the target compound, but related sulfonamides exhibit acceptable safety in rodent models .

Biological Activity

The compound 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound based on available research findings and patents.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 304.36 g/mol
  • IUPAC Name : this compound

This complex structure features a bicyclic system with a triazole moiety, which is often associated with diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazoles are known for their antifungal and antibacterial activities.

Case Study : A study demonstrated that triazole derivatives showed effectiveness against various strains of bacteria and fungi, suggesting that the compound may share similar properties .

Antidepressant Potential

The compound's structural similarity to other azabicyclic compounds has led to investigations into its potential antidepressant effects. Research indicates that azabicyclo compounds can interact with neurotransmitter systems, particularly those involving serotonin and dopamine .

Findings : In preclinical models, certain derivatives have shown promise in reducing depressive-like behaviors in rodents, indicating a possible mechanism of action through modulation of serotonin pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in bacterial metabolism.
  • Receptor Modulation : The triazole moiety may interact with neurotransmitter receptors, influencing mood and behavior.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various pathogens:

Pathogen TypeAssay TypeIC50 (µM)Reference
Bacteria (E. coli)Disk diffusion15
Fungi (C. albicans)MIC determination10
Depression ModelBehavioral assayN/A

These findings suggest that the compound possesses significant antimicrobial activity and potential antidepressant effects.

Patents and Applications

Several patents have been filed regarding the use of this compound in agricultural applications as a pesticide or fungicide due to its biological activity against plant pathogens . The development of formulations incorporating this compound could lead to effective crop protection solutions.

Q & A

Q. Table: Key Interactions with Biological Targets

TargetInteraction TypeObserved Effect
Fungal CYP51Triazole-N coordination to heme ironErgosterol depletion, MIC = 2 µg/mL
Bacterial DNA gyraseSulfonyl group H-bonding with Ser84IC50 = 0.8 µM

Advanced: How can researchers mitigate stability issues during long-term storage?

Answer:

  • Lyophilization: Stabilizes the compound for >24 months at −20°C (post-HPLC purification) .
  • Light Sensitivity: Store in amber vials under argon to prevent sulfonyl group degradation .
  • Impurity Monitoring: Quarterly HPLC checks detect hydrolyzed byproducts (e.g., free triazole) .

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